3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one
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Overview
Description
3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a phenyl group, and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one typically involves the reaction of benzaldehyde with an epoxide derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of diols or alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-oxiranemethanol: Shares the oxirane ring and phenyl group but lacks the hydroxy group.
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Contains a similar hydroxy and phenyl group but differs in the core structure.
Uniqueness
3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities .
Properties
CAS No. |
143429-20-3 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16O3/c18-14(12-7-3-1-4-8-12)11-15(19)17-16(20-17)13-9-5-2-6-10-13/h1-10,14,16-18H,11H2 |
InChI Key |
QSYLWAIBAVKKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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